2-(3-Methylpiperazin-1-yl)ethanol

Description

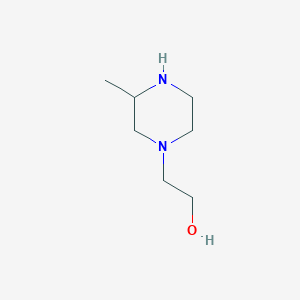

2-(3-Methylpiperazin-1-yl)ethanol (CAS: 39123-22-3) is a secondary amine derivative featuring a piperazine ring substituted with a methyl group at the 3-position and a hydroxyethyl side chain. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol . The compound is used in pharmaceutical research as a building block for drug candidates, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its structural flexibility allows for modifications that influence solubility, bioavailability, and receptor binding .

Properties

IUPAC Name |

2-(3-methylpiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-7-6-9(4-5-10)3-2-8-7/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKGYDVSMNCSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283065 | |

| Record name | 2-(3-methylpiperazin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3366-26-5 | |

| Record name | NSC29523 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-methylpiperazin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperazin-1-yl)ethanol typically involves the reaction of 3-methylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines or other reduced derivatives.

Substitution: Halides or amines.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-(3-Methylpiperazin-1-yl)ethanol is in the field of pharmaceutical development . This compound serves as a lead structure for designing drugs targeting neurological disorders , including depression and anxiety. Compounds with similar piperazine structures have been studied for their interactions with serotonin receptors, which are crucial in mood regulation.

Case Studies

- Serotonin Receptor Modulators : Research indicates that derivatives of this compound can modulate serotonin receptor activity, making them potential candidates for treating psychiatric conditions.

- Anticancer Activity : Investigations into the cytotoxic effects of piperazine derivatives have shown promising results against various cancer cell lines, suggesting that this compound may also play a role in anticancer therapies .

Chemical Synthesis

In addition to its pharmaceutical applications, this compound is utilized as an intermediate in chemical synthesis . Its ability to participate in nucleophilic substitution reactions allows for further derivatization, which can lead to the creation of more complex molecules.

Synthesis Pathways

The synthesis typically involves multi-step organic reactions, where this compound acts as a precursor for various derivatives. For example:

- Formation of Heterocycles : The compound can be used to synthesize novel heterocycles through reactions with carbonyl compounds under basic conditions .

Biological Research

The biological activity of this compound has been a focus of several studies aimed at understanding its interaction with biological targets. Its structure suggests potential binding affinities to various receptors and enzymes involved in critical biological pathways.

Research Techniques

To elucidate its interaction profiles:

- Molecular Docking Simulations : These studies help predict how this compound interacts with specific proteins or receptors.

- Surface Plasmon Resonance : This technique can be employed to measure the binding kinetics between the compound and its biological targets.

Data Summary Table

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Piperazine derivatives with hydroxyethyl or substituted alkyl groups are common in medicinal chemistry. Key analogues include:

Table 1: Structural and Physicochemical Comparison

*LogP values estimated using fragment-based methods.

Key Observations :

- Hydroxyethyl vs. Acetamide : The hydroxyethyl group enhances water solubility (logP = 0.15) compared to chloroacetamide derivatives (logP = 1.85), which are more lipophilic and membrane-permeable .

- Nitroaniline Derivatives : The addition of a nitroaniline group (as in CAS 20491-97-8) increases molecular weight and logP, favoring CNS penetration but reducing aqueous solubility .

Pharmacological and Biochemical Properties

- Receptor Binding : The 3-methyl group in the target compound may enhance selectivity for serotonin (5-HT₁A) receptors compared to 4-methylpiperazine derivatives, which show affinity for dopamine receptors .

- Antioxidant Activity: Unlike benzoxazolone-piperazine hybrids (e.g., BZO1-4), this compound lacks conjugated aromatic systems, resulting in weaker free radical scavenging activity .

- Antimicrobial Potential: Piperazine-ethanol derivatives exhibit moderate antibacterial activity against Gram-positive strains, but chloroacetamide variants (e.g., compound 3b) show broader-spectrum efficacy due to electrophilic chlorine .

Stability and Commercial Availability

- Stability: The hydroxyethyl group in this compound is prone to oxidation, requiring storage under inert atmospheres. In contrast, maleate salts of piperazine derivatives (e.g., 2-(piperazin-1-yl)quinoline maleate) exhibit improved stability .

- Commercial Status: As of 2025, this compound is listed as discontinued by suppliers like CymitQuimica, whereas simpler derivatives like 2-(piperazin-1-yl)ethanol remain available .

Biological Activity

2-(3-Methylpiperazin-1-yl)ethanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a piperazine ring, which is known for its ability to interact with various biological targets. The presence of the hydroxyl group enhances its solubility and potential interactions with biological macromolecules.

Biological Activities

1. Neuropharmacological Effects

Research indicates that compounds containing piperazine moieties often exhibit neuropharmacological effects. For instance, derivatives of piperazine have been studied for their roles as serotonin receptor modulators, which are crucial in the treatment of neurological disorders such as depression and anxiety. The specific interactions of this compound with serotonin receptors remain to be fully elucidated, but preliminary studies suggest it may act as an agonist or antagonist depending on the receptor subtype involved.

2. Antimicrobial Activity

A study exploring the antimicrobial properties of various piperazine derivatives found that this compound exhibited significant antibacterial activity against several strains of bacteria. The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Modulation : As a piperazine derivative, it may modulate neurotransmitter receptors, particularly those involved in serotonergic signaling.

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, contributing to its antimicrobial properties.

Case Studies

Case Study 1: Neuropharmacological Evaluation

In a pharmacological study, researchers evaluated the effects of this compound on rodent models exhibiting anxiety-like behaviors. The compound was administered at varying doses, revealing a dose-dependent reduction in anxiety behaviors as measured by the elevated plus maze test. This suggests potential therapeutic applications in anxiety disorders .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results demonstrated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.